Dids

Description

Properties

IUPAC Name |

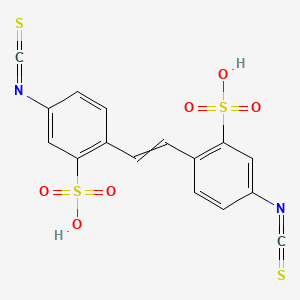

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNMFDFYJUPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164976, DTXSID701027549 | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-05-3, 152216-76-7 | |

| Record name | DIDS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53005-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053005053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DIDS as a VDAC Inhibitor: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein in the outer mitochondrial membrane, acting as a primary gatekeeper for the flux of ions and metabolites between the mitochondria and the cytosol. Its central role in cellular metabolism and apoptosis has made it a compelling target for therapeutic intervention. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a well-established stilbene derivative widely utilized as a chemical probe to study and inhibit VDAC function. This document provides an in-depth technical overview of this compound as a VDAC inhibitor, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action of this compound on VDAC

This compound exerts its inhibitory effects on VDAC through a multifaceted mechanism primarily centered on direct interaction and the modulation of the channel's quaternary structure.

-

Direct Channel Interaction: this compound directly interacts with VDAC1. While it is widely classified as a channel blocker, studies have shown that this compound alters the channel's characteristics without causing a complete blockage.[1] Electrophysiological recordings demonstrate that this compound modifies the channel-forming properties of VDAC1, leading to smaller, irregular channel conductances and abolishing its voltage-dependence.[1] The binding is thought to be reversible, involving the stilbene-disulfonate group of this compound.[1] However, the isothiocyanate groups of this compound are reactive and can form covalent bonds with lysine residues, suggesting a potential for both reversible and irreversible inhibition.

-

Inhibition of Oligomerization: A key anti-apoptotic mechanism of this compound is its ability to inhibit the oligomerization of VDAC1.[2][3][4] Under apoptotic stimuli, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers, forming a large pore sufficient for the passage of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space to the cytosol.[1][2][3] this compound and its analogs prevent this oligomerization process, thereby blocking the release of cytochrome c and the subsequent activation of the caspase cascade.[3] This inhibitory action on oligomerization is a crucial aspect of its protective effect against apoptosis.[3][4]

Quantitative Data on this compound Inhibition

A precise IC50 or binding affinity (Kd) for this compound on VDAC1 is not consistently reported in the literature, likely due to its complex mechanism of action that includes both reversible binding and potential covalent modification. However, numerous studies have established effective concentrations of this compound in various functional assays. These findings are summarized below.

| Assay Type | Cell/System Type | Effective this compound Concentration | Observed Effect |

| Apoptosis Inhibition | THP-1 Macrophages | 100 µM | Clearly inhibits caspase-3 and caspase-9 activation.[2] |

| HeLa Cells | 50 µM | Provides maximal inhibitory effect on staurosporine-induced caspase activation.[5] | |

| Cell Viability / Protection | Primary Retinal Cell Cultures | 25 µM | Rescues cell viability from H₂O₂-induced oxidative stress.[6] |

| THP-1 Macrophages | 50 µM | No inhibition of ALA-SDT-induced cell death.[2] | |

| THP-1 Macrophages | 100 - 200 µM | Prevents ALA-SDT-induced cell death.[7] | |

| Channel Activity | Reconstituted VDAC1 | 100 µM | Alters channel-forming properties; abolishes voltage-dependence without total blockage.[1] |

| ROS & NO Signaling | K562 Lymphoblastoid Cells | Not Specified | Augments IR-induced ROS production; potently reduces IR-induced NO production.[8][9] |

| HT22 Hippocampal Cells | 250 µM | Mitigates accumulation of ROS induced by glutamate. | |

| Mitophagy | Rat Brain Mitochondria | Not Specified | Inhibited the CCCP-induced formation of a ~130 kDa VDAC1 complex.[4] |

Key Signaling Pathways Modulated by this compound-VDAC Inhibition

The primary signaling pathway affected by this compound is mitochondria-mediated apoptosis. By inhibiting VDAC1 oligomerization, this compound prevents the permeabilization of the outer mitochondrial membrane, a critical step in intrinsic apoptosis.

Beyond apoptosis, this compound-mediated VDAC closure impacts cellular redox signaling by inhibiting the efflux of superoxide (O₂⁻) to the cytosol.[6] This can sensitize mitochondria to Ca²⁺-induced permeability transition. Furthermore, this compound has been shown to affect the AMPK/mTOR signaling axis, linking mitochondrial metabolism to cell growth and proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound-VDAC interaction.

VDAC Reconstitution and Electrophysiology in Planar Lipid Bilayers

This technique directly measures the ion channel activity of VDAC and its modulation by inhibitors like this compound.

Objective: To measure the conductance of single VDAC channels and assess the inhibitory effect of this compound.

Methodology:

-

Chamber Setup: A two-compartment chamber is separated by a thin Teflon film with a small aperture (~70-100 µm diameter). Each compartment is filled with an electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.4) and connected to an amplifier via Ag/AgCl electrodes.

-

Bilayer Formation: A planar lipid bilayer (e.g., made of diphytanoyl-phosphatidylcholine) is formed across the aperture.

-

VDAC Reconstitution: Purified, detergent-solubilized VDAC1 is added to one compartment (the cis side). Spontaneous insertion of a single VDAC channel into the bilayer is monitored by applying a transmembrane voltage (e.g., 10-20 mV) and observing discrete, stepwise increases in ionic current.

-

Baseline Recording: Once a single channel is incorporated, its baseline conductance is recorded at various voltages (e.g., -50 mV to +50 mV) to establish its characteristic open-state conductance and voltage-gating properties.

-

Inhibitor Application: this compound is added to the cis compartment to achieve the desired final concentration (e.g., 100 µM).

-

Data Acquisition: The channel current is continuously recorded in the presence of this compound. Changes in conductance, open probability, and voltage dependence are analyzed to quantify the inhibitory effect.

VDAC Reconstitution into Liposomes for Transport Assays

This method creates proteoliposomes to study the transport of molecules like Ca²⁺ or cytochrome c across a VDAC-containing membrane.

Objective: To measure the this compound-sensitive transport of a specific substrate through VDAC channels.

Methodology:

-

Protein Purification: Express and purify VDAC1, typically from inclusion bodies, and refold in a detergent like LDAO (lauryldimethylamine N-oxide).

-

Liposome Preparation: Prepare large unilamellar vesicles (liposomes) from a defined lipid composition (e.g., a mix of PC, PE, PS, and cardiolipin) via extrusion. The substrate to be tested (e.g., fluorescently labeled dextran or a calcium-sensitive dye) is encapsulated within the liposomes during their formation.

-

Reconstitution: Mix the purified VDAC1 with the prepared liposomes in the presence of a mild detergent (e.g., Triton X-100).

-

Detergent Removal: Remove the detergent slowly to allow the incorporation of VDAC1 into the liposome bilayer. This is often done using adsorbent Bio-Beads, leading to the formation of proteoliposomes.

-

Transport Assay:

-

Equilibrate the proteoliposomes in a buffer.

-

Divide the sample, treating one aliquot with this compound and the other with a vehicle control.

-

Initiate the transport assay. For a release assay, monitor the appearance of the encapsulated substrate in the external buffer over time using fluorescence spectroscopy.

-

Compare the rate of substrate release between this compound-treated and control samples to determine the extent of inhibition.

-

VDAC Oligomerization Assay via Chemical Cross-linking

This biochemical assay is used to visualize the oligomeric state of VDAC1 in isolated mitochondria or cells and to test the effect of inhibitors.

Objective: To determine if this compound prevents the formation of VDAC1 dimers and higher-order oligomers.

Methodology:

-

Sample Preparation: Isolate mitochondria from cultured cells or tissue. The cells may have been pre-treated with an apoptotic stimulus in the presence or absence of this compound.

-

Cross-linking Reaction: Resuspend the isolated mitochondria in a suitable buffer. Add a chemical cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate)) and incubate for a specific time (e.g., 30 minutes) to covalently link proteins that are in close proximity.

-

Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, which contains primary amines that react with the excess cross-linker.

-

SDS-PAGE and Western Blotting: Solubilize the cross-linked mitochondrial proteins and separate them by size using SDS-PAGE.

-

Detection: Transfer the proteins to a membrane and probe with a specific anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and larger oligomers will appear as distinct bands at corresponding molecular weights, allowing for a semi-quantitative assessment of oligomerization and its inhibition by this compound.

Conclusion

This compound remains an invaluable pharmacological tool for investigating the multifaceted roles of VDAC1. Its ability to modulate channel conductance and, critically, to inhibit the apoptosis-linked oligomerization of VDAC1 underscores the channel's significance as a hub for controlling cell life and death. While the lack of a single, defined IC50 value reflects its complex mechanism, the effective concentrations established across a range of assays provide a solid foundation for its use in experimental design. The protocols and pathways detailed in this guide offer researchers a comprehensive resource for exploring VDAC1 function and for the continued development of more specific VDAC-targeting therapeutics.

References

- 1. journals.plos.org [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficient PHB2 (prohibitin 2) exposure during mitophagy depends on VDAC1 (voltage dependent anion channel 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VDAC1 regulates neuronal cell loss after retinal trauma injury by a mitochondria-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound sodium salt | ABCA1/VDAC1 Inhibitor | TargetMol [targetmol.com]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of DIDS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology, primarily known for its potent and largely irreversible inhibition of anion exchange proteins. This technical guide delves into a less commonly highlighted, yet significant, characteristic of this compound: its intrinsic fluorescence. Understanding the fluorescent properties of this compound can unlock its potential as a multifunctional agent, enabling researchers to simultaneously probe and visualize its interactions with cellular targets. This document provides a comprehensive overview of the core fluorescent properties of this compound, detailed experimental protocols for its use as a fluorescent probe, and a summary of the key signaling pathways it modulates.

Core Fluorescent Properties of this compound

This compound possesses intrinsic fluorescence, a property that allows for its detection and localization within biological systems. The spectral characteristics of this compound are sensitive to its local environment, a phenomenon known as solvatochromism. This sensitivity can provide valuable insights into the binding and interactions of this compound with its molecular targets.

Spectral Properties

The excitation and emission maxima of this compound have been reported to vary depending on the solvent and its binding state. In an aqueous solution, this compound exhibits an excitation maximum at approximately 342 nm and an emission maximum at around 418 nm. However, when measured intracellularly, these values can shift. For instance, studies have utilized an excitation wavelength of 390 nm and collected emission in the range of 470-520 nm to detect intracellular this compound.[1] This notable red-shift in a more hydrophobic cellular environment is indicative of the solvatochromic nature of this compound.

Quantitative Fluorescence Data

| Property | Value (in water) | Value (Intracellular, approximate) | Notes |

| Excitation Maximum | ~342 nm | ~390 nm | The shift to a longer wavelength (red-shift) in the cellular environment suggests a change in the polarity of the microenvironment upon binding to cellular components. |

| Emission Maximum | ~418 nm | 470 - 520 nm | The broad emission range observed intracellularly may be due to this compound binding to multiple targets or existing in various microenvironments.[1] |

| Quantum Yield (Φf) | Not Reported | Not Reported | This value is highly dependent on the environment and would need to be determined experimentally for this compound in different solvents and bound to its targets. |

| Fluorescence Lifetime (τ) | Not Reported | Not Reported | Expected to be in the nanosecond range, similar to other stilbene derivatives.[2][3][5] |

Signaling Pathway Inhibition by this compound

This compound is a versatile inhibitor that affects multiple signaling pathways, primarily through its interaction with anion transporters and channels.

Inhibition of Anion Exchanger (AE) Family Proteins

The most well-characterized targets of this compound are the anion exchanger proteins, particularly Band 3 (AE1) in erythrocytes. This compound binds covalently to a specific lysine residue on the extracellular domain of Band 3, thereby blocking the exchange of chloride and bicarbonate ions across the cell membrane. This inhibition disrupts cellular pH regulation and can have downstream effects on cell volume and metabolism.

This compound covalently inhibits the Band 3 anion exchanger, disrupting ion homeostasis.

Modulation of Voltage-Dependent Anion Channels (VDAC)

This compound is also known to inhibit the Voltage-Dependent Anion Channel (VDAC) located in the outer mitochondrial membrane. VDAC plays a crucial role in the transport of ions and metabolites between the mitochondria and the cytosol. By blocking VDAC, this compound can modulate mitochondrial function, leading to an increase in reactive oxygen species (ROS) and nitric oxide (NO) signaling, which can ultimately trigger apoptosis.[3][6]

This compound inhibits VDAC, leading to altered mitochondrial signaling and apoptosis.

Inhibition of Toll-Like Receptor 2 (TLR2) Signaling

Recent studies have revealed that this compound can also act as an inhibitor of the Toll-Like Receptor 2 (TLR2) signaling pathway.[5] TLR2 is a pattern recognition receptor involved in the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to suppress this pathway, suggesting a potential anti-inflammatory role.

This compound inhibits the TLR2 signaling pathway, reducing inflammatory responses.

Experimental Protocols

The intrinsic fluorescence of this compound allows for its use as a probe in various cell biology applications. The following are generalized protocols for spectrofluorometry and fluorescence microscopy that can be adapted for specific experimental needs.

General Experimental Workflow for this compound Fluorescence Studies

A generalized workflow for studying the fluorescent properties of this compound in cells.

Spectrofluorometric Analysis of this compound in Cell Suspensions

This protocol is designed to measure the fluorescence spectrum of this compound when bound to cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell suspension (e.g., erythrocytes at a known density)

-

Appropriate buffer (e.g., PBS or HBSS)

-

Spectrofluorometer with a temperature-controlled cuvette holder

Methodology:

-

Cell Preparation: Wash the cells twice with the buffer by centrifugation and resuspend them to the desired concentration.

-

This compound Labeling: Add the this compound stock solution to the cell suspension to achieve the final desired concentration (e.g., 1-100 µM). Incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C), protected from light.

-

Washing: Centrifuge the cell suspension to pellet the cells and remove the supernatant containing unbound this compound. Resuspend the cells in fresh buffer. Repeat this washing step twice.

-

Spectrofluorometry:

-

Transfer the washed cell suspension to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength (e.g., scan from 330 nm to 400 nm to find the peak, or use a fixed wavelength like 342 nm or 390 nm).

-

Scan the emission spectrum over a relevant range (e.g., 400 nm to 600 nm).

-

Record the fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to obtain the emission spectrum. The peak of this spectrum represents the emission maximum.

Fluorescence Microscopy of this compound-Labeled Adherent Cells

This protocol allows for the visualization of this compound localization within adherent cells.

Materials:

-

Adherent cells grown on glass coverslips or in imaging dishes

-

This compound stock solution

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Methodology:

-

Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.

-

This compound Labeling:

-

Prepare a working solution of this compound in serum-free medium or buffer (e.g., 1-50 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the this compound solution and wash the cells three times with warm PBS or culture medium.

-

Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

-

Mounting: If using coverslips, mount them onto a glass slide using an appropriate mounting medium.

-

Imaging:

-

Place the sample on the stage of the fluorescence microscope.

-

Use an excitation source and filter appropriate for this compound (e.g., around 340-390 nm) and an emission filter that captures the expected emission (e.g., 420-520 nm).

-

Acquire images of the this compound fluorescence. Co-staining with other fluorescent markers can be performed to determine colocalization.

-

Conclusion

This compound is more than just a potent anion transport inhibitor; its intrinsic fluorescent properties make it a valuable tool for cell biologists. The solvatochromic nature of its fluorescence provides a potential avenue for probing the microenvironment of its binding sites. While further characterization of its quantitative fluorescent properties is warranted, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to begin exploring the dual utility of this compound as both an inhibitor and a fluorescent probe in their experimental systems. By leveraging its fluorescence, a deeper understanding of the cellular interactions and downstream effects of this important chemical tool can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Function Relationship of DIDS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. Its unique chemical structure, featuring a central stilbene core with two isothiocyanate and two sulfonate groups, underpins its characteristic inhibitory effects on a variety of anion exchangers and channels. This technical guide provides a comprehensive overview of the relationship between the chemical structure of this compound and its biological function, with a focus on its mechanism of action, quantitative inhibitory data, and its impact on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.

Chemical Structure and Mechanism of Action

This compound, with the chemical formula C₁₆H₁₀N₂O₆S₄, is a derivative of stilbene-2,2'-disulfonic acid. The key functional groups responsible for its inhibitory activity are the two isothiocyanate (-N=C=S) groups located at the 4 and 4' positions of the stilbene backbone. These groups are highly reactive and capable of forming covalent bonds with nucleophilic residues, primarily the ε-amino groups of lysine residues, on target proteins.

The inhibitory mechanism of this compound is a two-step process:

-

Reversible Binding: Initially, this compound binds reversibly to the anion transporter. This interaction is primarily electrostatic, driven by the negatively charged sulfonate groups interacting with positively charged amino acid residues at the external face of the transporter.

-

Irreversible Covalent Modification: Following the initial binding, one of the isothiocyanate groups forms a covalent thiourea linkage with a lysine residue within or near the anion binding site of the transporter. The second isothiocyanate group can then react with another nearby nucleophile, effectively cross-linking different parts of the protein or two subunits of a dimeric transporter. This irreversible binding locks the transporter in an inactive conformation, thereby blocking anion exchange.

It is important to note that this compound is unstable in aqueous solutions and can hydrolyze and multimerize into polythioureas. These oligomers have been shown to be even more potent inhibitors of certain chloride channels than this compound itself.

Quantitative Inhibitory Data

This compound exhibits a broad spectrum of inhibitory activity against various anion transporters and channels. The following table summarizes key quantitative data on its inhibitory potency.

| Target Transporter/Channel | Cell Type/System | IC₅₀ / Kᵢ | Notes |

| Anion Exchanger 1 (AE1, Band 3) | Human Erythrocytes | Kᵢ ≈ 3.1 x 10⁻⁸ M (reversible) | A well-characterized target for this compound. |

| ClC-Ka Chloride Channel | Mammalian | IC₅₀ ≈ 100 µM | |

| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ ≈ 300 µM | |

| This compound Pentamer on ClC-ec1 | IC₅₀ ≈ 1.5 µM | Demonstrates increased potency of this compound oligomers. | |

| This compound Pentamer on ClC-Ka | IC₅₀ ≈ 500 nM | The most potent ClC blocker reported. | |

| Sarcoplasmic Reticulum Anion Efflux | Half-maximal inhibition ≈ 3 µM | For phosphate efflux. | |

| Intracellular Chloride Channels | Rat Heart Mitochondria/Lysosomes | EC₅₀ ≈ 7 µM | Inhibition of channel open probability. |

| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Kd ≈ 0.15 mM | Demonstrates off-target effects. |

Structure-Activity Relationship of Stilbene Disulfonates

The inhibitory potency of stilbene derivatives is intricately linked to their chemical structure. Key structural features influencing activity include:

-

Isothiocyanate Groups: Essential for the irreversible covalent modification of the target protein. Replacement with less reactive groups significantly reduces inhibitory potency.

-

Sulfonate Groups: The negatively charged sulfonate groups are crucial for the initial electrostatic interaction and reversible binding to the positively charged outer vestibule of the anion transporter. Their position on the stilbene ring also influences affinity.

-

Stilbene Backbone: The rigid stilbene core provides the appropriate spatial orientation for the isothiocyanate and sulfonate groups to interact with their respective binding sites on the transporter. The trans isomer is generally more active.

-

Hydrophobicity: Modifications that alter the hydrophobicity of the molecule can affect its ability to partition into the cell membrane and access the binding site.

Impact on Cellular Signaling Pathways

Beyond its direct inhibition of anion transport, this compound can significantly impact various cellular signaling pathways, primarily through its modulation of intracellular ion concentrations and pH.

Apoptosis

This compound has been shown to have dual effects on apoptosis, depending on the cell type and context. It can be protective against apoptosis in some models, while inducing it in others.

-

Pro-Apoptotic Effects: In some neuronal cells, this compound can induce apoptosis by increasing the expression of caspase-3 and promoting the release of cytochrome C from mitochondria.

-

Anti-Apoptotic Effects: In cardiomyocytes, this compound has been shown to protect against staurosporine-induced apoptosis by activating the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and the inhibition of Bax translocation to the mitochondria.

Unveiling the Off-Target Effects of DIDS on Caspases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a widely utilized chemical tool, primarily known for its irreversible inhibition of anion exchange proteins. However, emerging evidence reveals that its mechanism of action is more complex, involving significant off-target effects. This technical guide delves into one such critical off-target interaction: the direct inhibition of caspases, the central executioners of apoptosis. Understanding this interaction is paramount for the accurate interpretation of experimental data and for the strategic development of therapeutic agents. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for investigation, and visual representations of the associated molecular pathways and workflows.

Introduction: this compound Beyond Anion Exchange Inhibition

This compound has long been an indispensable tool in physiology and cell biology for its potent and covalent inhibition of anion transporters, such as the Band 3 protein (anion exchanger 1). Its utility in studying ion flux has led to its broad application in diverse research areas. However, its reactivity, stemming from the two isothiocyanate groups, is not entirely specific. These groups can form covalent bonds with nucleophilic groups like amino and thiol residues on proteins other than its intended targets.[1]

Recent studies have illuminated a significant consequence of this reactivity: the direct inhibition of caspases. Caspases are a family of cysteine-aspartic proteases that play a pivotal role in the orchestrated dismantling of cells during apoptosis.[1] The off-target inhibition of these crucial enzymes by this compound complicates the interpretation of studies where this compound is used to probe the role of anion channels in apoptosis, as the observed anti-apoptotic effects may stem from direct caspase inhibition rather than the blockade of ion transport.[1] This guide provides an in-depth exploration of this phenomenon to aid researchers in navigating this experimental caveat.

Quantitative Analysis of this compound-Mediated Caspase Inhibition

While precise IC50 values for this compound against specific caspases are not extensively documented in peer-reviewed literature, studies have consistently demonstrated potent inhibition at micromolar concentrations. The primary mechanism appears to be the alkylation of thiol groups, which are essential for the catalytic activity of these cysteine proteases.[1]

The most definitive quantitative data comes from studies on HeLa cell lysates, where the direct effect of this compound on pre-activated caspases was measured.

| Caspase Target | This compound Concentration | Cell System | Observed Effect | Source |

| Caspase-3 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-3.[1] | [1] |

| 50 µM | Intact HeLa Cells | ~85% inhibition of staurosporine-induced caspase-3 activity.[1] | [1] | |

| Caspase-8 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-8.[1] | [1] |

| 50 µM | Intact HeLa Cells | Maximal inhibitory effect on staurosporine-induced caspase-8 activation.[1] | [1] | |

| Caspase-9 | 50 µM | HeLa Cell Lysate | Complete inhibition of pre-activated caspase-9.[1] | [1] |

| 50 µM | Intact HeLa Cells | Maximal inhibitory effect on staurosporine-induced caspase-9 activation.[1] | [1] |

Note: In intact cells, a small fraction of caspase-3 activity (~15%) appeared resistant to this compound, even at concentrations up to 500 µM. Higher concentrations (500 µM) of this compound were also noted to induce a DEVDase activity that was not attributable to caspase-3.[1]

Signaling Pathways and Logical Relationships

To visualize the interplay between this compound and the apoptotic machinery, the following diagrams illustrate the canonical apoptosis pathways and the logical distinction between this compound's on-target and off-target effects.

Experimental Protocols

To enable researchers to independently verify and explore the off-target effects of this compound, this section provides detailed methodologies for assessing caspase inhibition.

Protocol for In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes how to measure the direct inhibitory effect of this compound on activated caspases in a cell-free system.

A. Materials and Reagents:

-

Cell Culture: HeLa cells (or other cell line of interest).

-

Apoptosis Inducer: Staurosporine (STS), 1 mM stock in DMSO.

-

Lysis Buffer: 50 mM HEPES, 1% Triton X-100, 5 mM DTT, pH 7.4. Keep on ice.

-

This compound Stock: 10 mM stock in DMSO.

-

Caspase Substrates:

-

Caspase-3: Ac-DEVD-AMC (4-amido-7-methylcoumarin)

-

Caspase-8: Ac-IETD-AMC

-

Caspase-9: Ac-LEHD-AMC

-

-

Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4.

-

Instrumentation: Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Plate: Black, flat-bottom 96-well microplate.

B. Procedure:

-

Induction of Apoptosis:

-

Culture HeLa cells to ~80% confluency.

-

Induce apoptosis by treating cells with 1 µM staurosporine for 4 hours at 37°C to generate lysates containing activated caspases.

-

-

Preparation of Cell Lysate:

-

Place the culture plate on ice and wash cells once with cold PBS.

-

Add 500 µL of ice-cold Lysis Buffer to each well.

-

Incubate on ice for 30 minutes with gentle shaking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the activated caspases. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Inhibition Reaction:

-

In a new set of microcentrifuge tubes, dilute the cell lysate to a consistent protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer.

-

Add this compound from the stock solution to the lysate to achieve the desired final concentration (e.g., 50 µM). For the control group, add an equivalent volume of DMSO.

-

Incubate the lysate-DIDS mixture at 32-37°C for 45 minutes.

-

-

Fluorometric Assay:

-

In the black 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 50 µL of the this compound-treated or control cell lysate to the wells.

-

To initiate the reaction, add 5 µL of the specific caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to each well.

-

Immediately place the plate in the fluorometer and measure the fluorescence intensity kinetically over 1-2 hours at 37°C, or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of AMC release (change in fluorescence units per minute).

-

Normalize the activity of this compound-treated samples to the DMSO control to determine the percentage of inhibition.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for investigating the cellular effects of this compound on caspase activity.

Conclusion and Recommendations

The evidence strongly indicates that this compound is a direct and potent inhibitor of caspases-3, -8, and -9.[1] This off-target activity is independent of its well-established role as an anion exchanger blocker and occurs at concentrations commonly used in cellular assays (50 µM).[1] For researchers in drug development and fundamental biology, this dual activity necessitates careful experimental design and data interpretation.

Recommendations for Researchers:

-

Acknowledge the Dual Role: When using this compound to investigate the role of anion channels in apoptosis, the potential for direct caspase inhibition must be considered a significant confounding factor.

-

Use Alternative Inhibitors: Whenever possible, corroborate findings obtained with this compound by using structurally and mechanistically different anion channel blockers that are not known to interact with caspases.

-

Control for Off-Target Effects: In studies where this compound is used, it is advisable to include experiments that can distinguish between effects on ion transport and direct caspase inhibition. For example, assessing the effect of this compound in a cell-free caspase activity assay can directly quantify its inhibitory potential on the proteases.

-

Re-evaluate Previous Findings: For historical studies that have concluded a role for anion channels in apoptosis based solely on this compound, a re-evaluation of the data in light of these off-target effects may be warranted.

By understanding and accounting for the off-target effects of this compound on caspases, the scientific community can ensure greater accuracy and rigor in the study of apoptosis and the development of targeted therapeutics.

References

DIDS Inhibition of RAD51-Mediated Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity, primarily by repairing DNA double-strand breaks (DSBs). The central enzyme in this process, RAD51 recombinase, is frequently overexpressed in various cancers, contributing to tumor progression and resistance to DNA-damaging therapies. This makes RAD51 a compelling target for anticancer drug development. One of the first identified small molecule inhibitors of RAD51 is 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS). This technical guide provides an in-depth overview of the mechanism by which this compound inhibits RAD51, summarizes key quantitative data, details essential experimental protocols for studying this inhibition, and places the mechanism within the broader context of the HR signaling pathway.

Introduction: RAD51 and Homologous Recombination

1.1 The Critical Role of Homologous Recombination in DNA Repair

Genomic DNA is constantly subjected to damage from both endogenous and exogenous sources. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which, if not repaired or repaired incorrectly, can lead to chromosomal aberrations, genomic instability, and cell death.[1] Eukaryotic cells have evolved two major pathways to repair DSBs: non-homologous end joining (NHEJ) and homologous recombination (HR). HR is a high-fidelity pathway that uses a homologous DNA sequence as a template for repair, ensuring accurate restoration of the genetic information. This process is crucial for error-free DSB repair, especially during the S and G2 phases of the cell cycle.

1.2 RAD51: The Core Recombinase

RAD51 is the central protein in the HR pathway.[2][3] Following the detection of a DSB and the resection of DNA ends to create 3' single-stranded DNA (ssDNA) tails, RAD51 polymerizes onto these ssDNA overhangs.[1] This assembly forms a right-handed helical nucleoprotein filament, often called the presynaptic filament. This filament is the active species in HR, responsible for searching for a homologous DNA sequence and catalyzing the invasion of a homologous duplex DNA molecule to form a displacement loop (D-loop).[4][5] This strand exchange activity is the committing step of HR, allowing for subsequent DNA synthesis and resolution of the break.

1.3 RAD51 as a Therapeutic Target in Oncology

While essential for normal cell function, the HR pathway and RAD51 are often dysregulated in cancer. Overexpression of RAD51 is observed in many tumor types and is correlated with increased resistance to radiotherapy and chemotherapeutic agents that induce DSBs.[2][6] This elevated RAD51 activity enhances the DNA repair capacity of cancer cells, allowing them to survive treatments that would otherwise be lethal.[3] Consequently, inhibiting RAD51 has emerged as a promising therapeutic strategy to sensitize cancer cells to existing treatments and exploit deficiencies in other DNA repair pathways.[6]

This compound: An Inhibitor of RAD51

2.1 Overview of this compound

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (this compound) is a chemical compound initially known as an inhibitor of anion transporters.[6] Through screening of chemical libraries, it was identified as a potent inhibitor of RAD51-mediated activities.[1][6]

2.2 Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the RAD51 protein.[1] Surface plasmon resonance (SPR) analysis has confirmed that this compound binds directly to RAD51.[1][7] This binding interferes with the fundamental ability of RAD51 to associate with both single-stranded and double-stranded DNA.[1][2] By preventing RAD51 from binding to DNA, this compound effectively blocks the formation of the presynaptic filament, which is the essential first step for all subsequent recombinase activities.[1] This leads to the inhibition of homologous pairing and DNA strand exchange, thereby shutting down the HR pathway at its core.[1]

Figure 1: Mechanism of this compound inhibition of RAD51 activity.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency of this compound against various RAD51 activities has been quantified through several biochemical assays. These values are crucial for comparing its efficacy and for designing experiments.

| Assay Type | Parameter | Reported Value | Reference |

| D-loop Formation | IC50 | 0.9 µM | [2][6][7][8][9] |

| DNA Strand Exchange | IC50 | 1 - 10 µM | [6] |

| RAD51-DIDS Binding | KD | 2 µM | [1] |

| Nucleofilament Formation | Effective Concentration | Total inhibition from 10 µM |

Key Experimental Protocols for Studying this compound Inhibition

Investigating the effects of this compound on RAD51 requires a combination of in vitro biochemical assays and cell-based assays. Detailed methodologies for the most critical experiments are provided below.

4.1 In Vitro Assays

This assay directly measures the ability of the RAD51 presynaptic filament to invade a homologous supercoiled dsDNA plasmid, a key step in HR.

-

Principle: A radiolabeled ssDNA oligonucleotide is incubated with RAD51 to form the presynaptic filament. This complex is then mixed with a homologous supercoiled dsDNA plasmid. The formation of D-loops, where the ssDNA has invaded the plasmid, results in a product with slower electrophoretic mobility than the free ssDNA.[4][5]

-

Protocol Outline:

-

Presynaptic Filament Assembly: Incubate purified human RAD51 (e.g., 1 µM) with a 32P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides) in reaction buffer at 37°C for 5-10 minutes.[10] This is done in the presence or absence of a test concentration of this compound.

-

D-loop Reaction: Initiate the reaction by adding homologous supercoiled dsDNA (e.g., pBluescript SK plasmid) to the mixture.[10]

-

Incubation: Incubate at 37°C for 15-40 minutes to allow for D-loop formation.[2][11]

-

Deproteinization: Stop the reaction by adding SDS and Proteinase K, and incubate for a further 15-20 minutes.[2][11]

-

Analysis: Analyze the products by agarose gel electrophoresis.

-

Visualization: Dry the gel and visualize the radiolabeled species using a PhosphorImager. Quantify the percentage of ssDNA converted into D-loop product.

-

Figure 2: Workflow for the D-Loop Formation Assay.

This assay recapitulates a more complete HR reaction, where a full-length ssDNA molecule exchanges strands with a homologous linear dsDNA molecule.

-

Principle: RAD51 is incubated with circular ssDNA (e.g., from φX174 phage) and the single-strand binding protein RPA. The reaction is initiated by adding homologous linear dsDNA. Successful strand exchange results in the formation of joint molecules (intermediates) and nicked circular dsDNA (final product).[12]

-

Protocol Outline:

-

Filament Formation: Pre-incubate RAD51 (e.g., 7.5 µM) with circular ssDNA (e.g., 30 µM) at 37°C for 5 minutes in a reaction buffer containing an ATP regeneration system.[13] this compound is added at this stage if being tested.

-

RPA Addition: Add human RPA protein (e.g., 2 µM) and incubate for another 5 minutes.[13][14] RPA removes secondary structures from the ssDNA and stimulates the reaction.[14]

-

Initiation: Start the reaction by adding linearized homologous dsDNA (e.g., 30 µM).[13]

-

Time Course: Take aliquots at various time points (e.g., 0 to 180 minutes) and stop the reaction with SDS/Proteinase K.[12]

-

Analysis: Separate the DNA species on a 0.9% agarose gel.

-

Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the amount of substrate converted to joint molecules and nicked circular products.[13]

-

Figure 3: Workflow for the Strand Exchange Assay.

SPR is used to quantitatively measure the direct binding between this compound and RAD51 in real-time.

-

Principle: One molecule (RAD51) is immobilized on a sensor chip. A solution containing the other molecule (this compound) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response. This allows for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Protocol Outline:

-

Chip Preparation: Covalently immobilize purified RAD51 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[1]

-

Binding Measurement: Inject various concentrations of this compound in a running buffer over the RAD51-coated surface and a reference surface.

-

Data Acquisition: Record the binding response curves (sensorgrams) over time.

-

Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. The KD value for the RAD51-DIDS interaction was determined to be 2 µM.[1]

-

4.2 Cellular Assays

This assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus, a key biomarker of active HR.

-

Principle: Cells are treated with a DNA-damaging agent to induce DSBs. In response, RAD51 relocates into discrete nuclear foci that can be visualized by immunofluorescence microscopy.[3][15] Inhibitors of HR, like this compound, are expected to prevent or reduce the formation of these foci.[2]

-

Protocol Outline:

-

Cell Culture: Seed cells (e.g., U-2 OS, HeLa) on coverslips and allow them to adhere.

-

Treatment: Pre-treat cells with this compound or a vehicle control for a specified time (e.g., 1 hour).

-

Damage Induction: Expose cells to a DNA-damaging agent (e.g., ionizing radiation, camptothecin, cisplatin).[16][17][18]

-

Incubation: Incubate the cells for a period (e.g., 2-24 hours) to allow for foci formation.[16][19]

-

Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde or ice-cold methanol) and permeabilize them (e.g., with Triton X-100) to allow antibody access.[16][18]

-

Immunostaining: Block non-specific binding, then incubate with a primary antibody against RAD51. Follow with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.[16]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A positive cell is often defined as containing >5 or >10 foci.[17][18]

-

Figure 4: Workflow for the RAD51 Foci Formation Assay.

Signaling Pathway Context

This compound intervenes at the very core of the homologous recombination pathway. Understanding this context is vital for interpreting experimental results and appreciating its downstream consequences. The HR pathway is a complex, multi-step process initiated by a DSB.

Figure 5: Homologous Recombination pathway with the point of inhibition by this compound.

Conclusion and Future Directions

This compound has been instrumental as a tool compound for studying the function of RAD51 and the consequences of inhibiting homologous recombination. It effectively abrogates HR by directly binding to RAD51 and preventing its association with DNA, thereby halting presynaptic filament formation.[1] The detailed protocols and quantitative data presented here provide a robust framework for researchers utilizing this compound in their investigations.

However, this compound is known to have off-target effects, notably as an anion channel blocker.[6] This lack of specificity limits its direct therapeutic potential. Future research is focused on using the structure and mechanism of this compound as a starting point to design and synthesize novel, more potent, and highly specific RAD51 inhibitors.[2][9] Such next-generation inhibitors hold significant promise as agents that can sensitize resistant cancers to conventional therapies, creating new avenues for targeted cancer treatment.

References

- 1. This compound, a chemical compound that inhibits RAD51-mediated homologous pairing and strand exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. openworks.mdanderson.org [openworks.mdanderson.org]

Foundational Research on DIDS as a Cross-linking Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as a covalent cross-linking reagent for the study of protein-protein interactions. This compound, a well-known inhibitor of anion exchange, possesses two reactive isothiocyanate groups that can form stable thiourea bonds with primary amines, primarily the ε-amino group of lysine residues. This bifunctional nature allows this compound to act as a short-range cross-linker, providing valuable insights into the spatial proximity of proteins within complexes and cellular structures. This guide will cover the fundamental chemistry of this compound, detailed experimental protocols for its application, methods for the analysis of cross-linked products, and its utility in elucidating signaling pathways.

Introduction to this compound as a Cross-linking Reagent

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) is a stilbene derivative widely recognized for its potent inhibition of anion transporters, most notably the band 3 anion exchanger in erythrocytes. Beyond its inhibitory function, the presence of two isothiocyanate (-N=C=S) groups makes this compound a valuable tool for covalently cross-linking proteins. These groups react with nucleophiles, particularly the primary amino groups of lysine residues, to form stable thiourea linkages.

The cross-linking reaction is dependent on pH, with increased reactivity at alkaline pH. The distance between the two isothiocyanate groups in the this compound molecule is approximately 12 Å, making it suitable for capturing proximal protein interactions. The reaction is initially reversible, but becomes irreversible over time, effectively "trapping" interacting proteins. This property has been exploited to investigate the oligomeric state of membrane proteins and to identify near-neighbor interactions in various biological systems.

Chemical Properties and Reactivity

This compound's utility as a cross-linker stems from the reactivity of its two isothiocyanate groups. These electrophilic groups readily react with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group.

Key Chemical Features:

-

Bifunctional: Possesses two reactive isothiocyanate groups.

-

Amine-Reactive: Specifically targets primary amino groups.

-

Short Spacer Arm: The distance between the reactive groups is approximately 12 Å.

-

pH-Dependent Reactivity: The rate of reaction increases with pH.[1]

-

Irreversible Binding: Forms stable thiourea bonds upon reaction.

The reaction proceeds through a nucleophilic addition of the amine to the carbon atom of the isothiocyanate group.

Quantitative Data for this compound Cross-linking

The optimal conditions for this compound cross-linking can vary depending on the target protein, its concentration, and the experimental system. The following tables summarize reported quantitative data for this compound cross-linking experiments.

| Target Protein/System | This compound Concentration | Incubation Time | Temperature | pH | Reference |

| Band 3 in intact erythrocytes | 10⁻¹¹ M - 10⁻¹³ M | 1.5 hours | 37°C | 7.4 | [2] |

| Band 3 in erythrocyte membranes | 0.1 µM | Variable | 0°C and 25°C | Not specified | [3] |

| Caspase inhibition in HeLa cells | 50 µM - 500 µM | 30 minutes (pre-incubation) | 37°C | Not specified |

Experimental Protocols

Cross-linking of Erythrocyte Membrane Proteins (Band 3)

This protocol is adapted from studies on the well-characterized interaction of this compound with the band 3 anion exchanger in human erythrocytes.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0)

-

Wash buffer (e.g., 0.5 mM sodium phosphate, pH 8.0)

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with 5 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.

-

-

Cross-linking Reaction:

-

Resuspend the washed erythrocytes in PBS to the desired hematocrit (e.g., 5%).

-

Add this compound to the desired final concentration (e.g., 10 µM - 100 µM).

-

Incubate at the desired temperature (e.g., room temperature or 37°C) for the desired time (e.g., 30 minutes to 2 hours). The incubation time and temperature should be optimized for the specific application.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of approximately 10-20 mM.

-

Incubate for 15 minutes at room temperature to stop the cross-linking reaction.

-

-

Preparation of Erythrocyte Ghosts:

-

Centrifuge the cross-linked erythrocytes at 3,000 x g for 10 minutes at 4°C.

-

Aspirate the supernatant.

-

Lyse the cells by adding 10 volumes of ice-cold lysis buffer.

-

Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.

-

Wash the ghosts repeatedly with wash buffer until they are white.

-

-

Analysis of Cross-linked Products:

-

Resuspend the ghost pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

-

In Situ Cross-linking of Proteins in Cultured Cells

This protocol provides a general framework for cross-linking proteins within intact cultured cells.

Materials:

-

Cultured cells grown in appropriate plates or flasks

-

PBS or other suitable buffer without primary amines

-

This compound stock solution

-

Quenching solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

Wash the cultured cells twice with PBS to remove media components.

-

-

Cross-linking Reaction:

-

Add this compound diluted in PBS to the cells at the desired final concentration (e.g., 100 µM - 1 mM).

-

Incubate for a specific time (e.g., 15-60 minutes) at the desired temperature (e.g., 37°C).

-

-

Quenching the Reaction:

-

Aspirate the this compound solution and add the quenching solution.

-

Incubate for 15 minutes.

-

-

Cell Lysis:

-

Wash the cells once with cold PBS.

-

Add cell lysis buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Downstream Analysis:

-

The clarified lysate can be used for immunoprecipitation, SDS-PAGE, or other proteomic analyses.

-

Analysis of this compound-Cross-linked Products

SDS-PAGE and Western Blotting

The most straightforward method to visualize the results of a cross-linking experiment is through SDS-PAGE. Cross-linked protein complexes will migrate at a higher molecular weight than the individual monomeric proteins.

-

Sample Preparation: Solubilize the cross-linked samples in SDS-PAGE sample buffer.

-

Electrophoresis: Separate the proteins on a polyacrylamide gel.

-

Visualization: Stain the gel with Coomassie Blue or silver stain to visualize all proteins.

-

Western Blotting: Transfer the proteins to a membrane and probe with antibodies specific to the protein of interest to confirm the identity of the cross-linked species.

Mass Spectrometry

For the identification of cross-linked peptides and the precise mapping of interaction sites, mass spectrometry is the method of choice.

-

In-gel or In-solution Digestion: The cross-linked protein bands can be excised from an SDS-PAGE gel, or the entire cross-linked mixture can be digested in solution using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This software searches for pairs of peptides that are linked by the mass of the this compound cross-linker.

Application of this compound in Elucidating Signaling Pathways

While primarily known as an anion transport inhibitor, the cross-linking ability of this compound can be harnessed to investigate protein-protein interactions within signaling cascades. By stabilizing transient interactions, this compound can facilitate the identification of novel signaling partners.

A prime example of a signaling pathway that can be investigated using this compound is the apoptosis pathway . This compound has been shown to directly inhibit caspases, which are key proteases in the apoptotic cascade. This inhibition is thought to occur through the alkylation of amino or thiol groups on the caspases.

The following diagram illustrates a simplified workflow for using this compound to identify protein interactions in a signaling pathway, followed by a hypothetical representation of how this compound could be used to probe interactions within the extrinsic apoptosis pathway.

In this hypothetical scenario, this compound could be used to cross-link procaspase-8 to its upstream activators (FADD and the Fas receptor) or downstream substrates, stabilizing the death-inducing signaling complex (DISC) for subsequent isolation and analysis.

Conclusion

This compound is a versatile reagent that serves not only as a potent inhibitor of anion transport but also as a valuable tool for studying protein-protein interactions. Its ability to form stable covalent cross-links between proximal proteins allows researchers to capture transient interactions and gain insights into the architecture of protein complexes. The experimental protocols and analytical strategies outlined in this guide provide a foundation for utilizing this compound to explore the intricate networks of protein interactions that govern cellular function and signaling. Careful optimization of reaction conditions and the use of appropriate analytical techniques are crucial for obtaining meaningful and reproducible results.

References

The Discovery and Initial Characterization of DIDS: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and initial characterization of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), a cornerstone tool in the study of anion transport. We will delve into the seminal experiments that identified its mechanism of action, its primary protein target, and the quantitative parameters of its interaction with the cell membrane. This guide offers detailed experimental protocols from foundational studies, presents key quantitative data in a structured format, and visualizes the experimental workflows and inhibitory mechanisms.

Introduction: The Advent of a Potent Anion Exchange Inhibitor

The study of anion permeability in red blood cells was revolutionized by the introduction of a series of disulfonic stilbene derivatives. These compounds proved to be highly specific and potent inhibitors of anion exchange, allowing researchers to dissect the molecular machinery responsible for this vital physiological process. One of the earliest and most influential of these inhibitors was 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS).[1] Subsequent research led to the development of this compound, an even more potent and versatile tool.

The initial characterization of this compound in the early 1970s by researchers such as Cabantchik, Rothstein, and Passow established its fundamental properties.[1][2][3][4][5][6] They demonstrated that this compound acts as a potent inhibitor of the chloride-bicarbonate exchanger, a process crucial for carbon dioxide transport in the blood.[7][8] Their work revealed that this compound interacts with a specific membrane protein, later identified as Band 3, and that this interaction involves both a reversible binding phase and an irreversible, covalent modification.[4][5][9] These pioneering studies laid the groundwork for decades of research into the structure and function of anion transporters.

Mechanism of Action and Target Identification

The initial investigations into this compound's mechanism of action focused on its interaction with the erythrocyte membrane. It was discovered that this compound inhibits anion exchange through a two-step process: an initial, rapid, and reversible binding to the transport protein, followed by a slower, irreversible covalent reaction with a specific lysine residue.[4][9] This covalent binding effectively and permanently blocks the anion transport channel.

The primary target of this compound in red blood cells was identified as a major membrane protein with a molecular weight of approximately 95,000 Daltons, which was designated "Band 3" based on its migration pattern in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5][9] The specific and high-affinity binding of this compound to Band 3, coupled with the corresponding inhibition of anion transport, provided strong evidence that this protein was the anion exchanger.

Quantitative Data on this compound Interaction with Erythrocytes

The initial studies on this compound yielded crucial quantitative data that characterized its potency and binding characteristics. This information was instrumental in establishing this compound as a reliable and quantifiable tool for studying anion transport.

| Parameter | Value | Cell Type/Condition | Reference |

| Inhibition of Sulfate Efflux | |||

| Reversible Inhibition (Ki) | ~2 µM | Ehrlich ascites tumor cells (at zero chloride) | [Jessen et al., 1986] |

| Binding to Band 3 Protein | |||

| Number of Binding Sites | 1.1 x 106 molecules/cell (for complete inhibition) | Human erythrocytes | [9] |

| Stoichiometry of Irreversible Binding | 1.1-1.2 molecules of H2this compound per monomer of Band 3 | Human erythrocytes | [9] |

| Dissociation Constant (KD) for Reversible Binding | 2.53 x 10-8 M | Human erythrocytes (at 0°C) | [Janas et al., 1989] |

| Association Rate Constant (k+1) | (3.72 ± 0.42) x 105 M-1s-1 | Human erythrocytes (at 0°C) | [Janas et al., 1989] |

| Dissociation Rate Constant (k-1) | (9.40 ± 0.68) x 10-3 s-1 | Human erythrocytes (at 0°C) | [Janas et al., 1989] |

| Chloride Exchange Inhibition | |||

| IC50 | Not explicitly stated in early papers, but potent inhibition observed at low µM concentrations. | Human erythrocytes | [1][2][8] |

| Activation Energy for this compound Binding | |||

| Slow H2this compound Binding | 23 kcal/mole | Human erythrocytes | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of this compound, based on the foundational work of Cabantchik, Rothstein, Passow, and their contemporaries.

Preparation of Erythrocyte Ghosts

The preparation of erythrocyte ghosts (membranes stripped of their cytoplasmic contents) is a fundamental step for studying membrane transport proteins in isolation.

Protocol based on Dodge et al. (1963) and Steck et al. (1970) as referenced in foundational this compound papers:

-

Blood Collection and Washing:

-

Collect fresh human blood in a solution containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 2,000 rpm for 10 minutes to pellet the erythrocytes.

-

Aspirate the plasma and buffy coat.

-

Wash the red blood cells three times with an isotonic saline solution (0.15 M NaCl in 5 mM sodium phosphate buffer, pH 8.0), centrifuging and resuspending the pellet each time.

-

-

Hypotonic Lysis:

-

Rapidly mix 1 volume of the washed, packed erythrocytes with 20 volumes of a cold hypotonic buffer (5 mM sodium phosphate, pH 8.0).

-

Stir the suspension gently on ice for 10 minutes to allow for complete lysis.

-

-

Ghost Membrane Collection and Washing:

-

Centrifuge the lysed cell suspension at high speed (e.g., 20,000 x g) for 20 minutes to pellet the erythrocyte ghosts.

-

Carefully aspirate the supernatant, which contains hemoglobin and other cytoplasmic proteins.

-

Wash the ghost pellet multiple times with the hypotonic buffer until the supernatant is clear and the pellet is white or light pink, indicating the removal of the majority of hemoglobin.

-

-

Resealing (Optional, for transport studies in ghosts):

-

To study transport in resealed ghosts, the final wash can be performed with an isotonic buffer containing the desired internal solutes.

-

Incubate the ghosts at 37°C for a defined period (e.g., 60 minutes) to allow the membranes to reseal.

-

Measurement of Anion Flux (Sulfate Efflux)

Sulfate (35SO42-) is a convenient anion for flux measurements due to its slower transport rate compared to chloride, making it easier to measure manually.

Protocol based on the work of Passow and colleagues: [10]

-

Loading Erythrocytes with 35SO42-:

-

Wash fresh erythrocytes as described in section 4.1.1.

-

Incubate the packed red blood cells in a loading buffer containing a known concentration of Na235SO4 in an isotonic saline solution buffered to the desired pH.

-

Incubate for a sufficient time at 37°C to allow for isotopic equilibration (several hours).

-

-

Initiating Efflux:

-

After loading, wash the cells rapidly with a cold, non-radioactive buffer of the same composition to remove extracellular 35SO42-.

-

To start the efflux experiment, rapidly resuspend a small volume of the packed, loaded erythrocytes into a large volume of the non-radioactive efflux medium at the desired temperature.

-

-

Sampling and Separation:

-

At specific time intervals, take aliquots of the cell suspension.

-

Immediately separate the cells from the supernatant by centrifugation through a layer of a dense, water-immiscible oil (e.g., dibutyl phthalate) or by rapid filtration. This step is crucial to stop the efflux at the precise time point.

-

-

Quantification of Radioactivity:

-

Measure the radioactivity in the supernatant (representing the effluxed 35SO42-) and/or in the cell pellet (representing the remaining intracellular 35SO42-) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of sulfate efflux by plotting the amount of 35SO42- that has exited the cells over time.

-

To test the effect of this compound, the inhibitor is added to the efflux medium at the desired concentration.

-

Radiolabeling of Band 3 with Tritiated this compound ([3H]this compound)

The use of radiolabeled this compound was pivotal in identifying its binding site and quantifying the number of anion transporters.

Protocol synthesized from the work of Cabantchik, Rothstein, and Lepke et al.: [5][9]

-

Cell Preparation:

-

Prepare washed erythrocytes or erythrocyte ghosts as described in section 4.1.

-

-

Labeling Reaction:

-

Incubate the cells or ghosts with a specific concentration of [3H]this compound in a buffered saline solution at a defined temperature and pH (e.g., pH 7.4 at 37°C for irreversible binding). The concentration of [3H]this compound will depend on the experimental goal (e.g., saturating or sub-saturating concentrations).

-

The incubation time is varied to study the kinetics of reversible and irreversible binding. For irreversible binding, longer incubation times are used.

-

-

Quenching the Reaction and Washing:

-

To stop the reaction, add an excess of a quenching agent that reacts with the unbound [3H]this compound, such as albumin or a surplus of a non-radioactive amino compound.

-

Wash the cells or ghosts extensively with cold buffer to remove all unbound and non-covalently bound [3H]this compound.

-

-

Quantification of Bound Radioactivity:

-

Measure the amount of radioactivity associated with the cell or ghost pellet using liquid scintillation counting.

-

The number of this compound molecules bound per cell can be calculated from the specific activity of the [3H]this compound and the cell count.

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate the membrane proteins and identify which protein is labeled by [3H]this compound.

-

Sample Preparation:

-

Solubilize the [3H]this compound-labeled erythrocyte ghosts in a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol), and a tracking dye (e.g., bromophenol blue).

-

Heat the samples to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the solubilized membrane proteins onto a polyacrylamide gel.

-

Apply an electric field to separate the proteins based on their molecular weight. Smaller proteins migrate faster through the gel matrix.

-

-

Visualization and Analysis:

-

After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all the protein bands.

-

To identify the radiolabeled protein, the gel is sliced, and the radioactivity in each slice is measured by liquid scintillation counting.

-

The peak of radioactivity will correspond to the position of the protein to which [3H]this compound has covalently bound (i.e., Band 3).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed mechanism of this compound inhibition.

Caption: Mechanism of this compound inhibition of the Band 3 anion exchanger.

Caption: Experimental workflow for the anion flux assay.

Caption: Workflow for identifying the this compound-binding protein.

Conclusion

The discovery and initial characterization of this compound marked a significant milestone in membrane transport biology. The meticulous experiments conducted by the pioneers in this field not only established this compound as an indispensable tool for studying anion exchange but also provided profound insights into the function of the Band 3 protein. The methodologies developed during this era, from anion flux assays to specific protein labeling, have become standard techniques in the field. This guide provides a comprehensive resource for understanding the foundational work on this compound, enabling researchers to appreciate the historical context and apply these principles to their own investigations into membrane transport and drug development.

References

- 1. THE ORGANIZATION OF PROTEINS IN THE HUMAN RED BLOOD CELL MEMBRANE: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between anion exchange and net anion flow across the human red blood cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular aspects of band 3 protein-mediated anion transport across the red blood cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]